Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt Dibutyryl-cyclic GMP (dibutyryl-cGMP) is a cell-permeable, cGMP analog that activates cGMP-dependent protein kinase. It has been used in a wide variety of research applications to mimic cGMP interactions and effects on different biological molecules.
Brand Name: Vulcanchem
CAS No.: 51116-00-8
VCID: VC0159667
InChI: InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1
SMILES: CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
Molecular Formula: C18H23N5NaO9P
Molecular Weight: 507.4 g/mol

Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt

CAS No.: 51116-00-8

Cat. No.: VC0159667

Molecular Formula: C18H23N5NaO9P

Molecular Weight: 507.4 g/mol

* For research use only. Not for human or veterinary use.

Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt - 51116-00-8

Specification

Description Dibutyryl-cyclic GMP (dibutyryl-cGMP) is a cell-permeable, cGMP analog that activates cGMP-dependent protein kinase. It has been used in a wide variety of research applications to mimic cGMP interactions and effects on different biological molecules.
CAS No. 51116-00-8
Molecular Formula C18H23N5NaO9P
Molecular Weight 507.4 g/mol
IUPAC Name sodium;[6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
Standard InChI InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1
Standard InChI Key MGBPJXVWDGGLKI-UHFFFAOYSA-M
SMILES CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
Canonical SMILES CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]

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